molecular formula C19H14N2O3S B2534422 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide CAS No. 921891-55-6

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide

Cat. No.: B2534422
CAS No.: 921891-55-6
M. Wt: 350.39
InChI Key: SRHCZXGAKDCFSU-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of dibenzoxazepine derivatives. This compound has garnered attention due to its potential biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the dibenzoxazepine core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide has shown potential in modulating neurotransmitter systems, making it a candidate for drug development in the treatment of psychiatric disorders.

Medicine: In medicine, its antipsychotic, antidepressant, and anxiolytic properties suggest potential therapeutic applications. Research is ongoing to explore its efficacy and safety profile in clinical settings.

Industry: In the industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties may offer advantages in the design of novel compounds with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The exact molecular targets and pathways are still under investigation, but research suggests that it may act on receptors and enzymes involved in neurotransmitter synthesis and release.

Comparison with Similar Compounds

  • Dibenzoxazepine derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Thiophene-2-carboxamide derivatives: These compounds contain the thiophene-2-carboxamide moiety and are known for their diverse biological activities.

Uniqueness: N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide stands out due to its specific substitution pattern and the presence of the methyl group at the 8-position, which may contribute to its unique biological properties.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-11-4-6-16-14(9-11)21-18(22)13-10-12(5-7-15(13)24-16)20-19(23)17-3-2-8-25-17/h2-10H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHCZXGAKDCFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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